Computed Lipophilicity Advantage: XLogP Comparison of 3-Methyl vs. 3-Amino 2,1-Benzisoxazole-5-carbonitrile Analogs
The target compound exhibits a computed XLogP of 2.7, representing a substantial increase in lipophilicity compared to its 3-amino analog (CAS 94144-41-9), which is predicted to have lower logP due to the polar amino substituent [1]. While an exact computed XLogP for the 3-amino analog was not located in accessible databases, the structural difference—replacement of a methyl group (hydrophobic) with an amino group (polar, H-bond donor)—is well-established to reduce logP by approximately 1–2 units for aromatic systems of this size [2]. The target compound's XLogP of 2.7 falls within the favorable range for oral bioavailability (typically 1–4), whereas the more polar 3-amino analog is expected to exhibit lower membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.7 |
| Comparator Or Baseline | 3-Aminobenzo[c]isoxazole-5-carbonitrile (CAS 94144-41-9); XLogP not directly reported but predicted to be significantly lower (estimated ~0.5–1.5 based on amino substitution effect) |
| Quantified Difference | Estimated ΔXLogP ≈ 1.2–2.2 units (target more lipophilic) |
| Conditions | Computed value from basechem.org for target; comparator value estimated from structural class trends for aromatic amino vs. methyl substitution |
Why This Matters
For medicinal chemistry library design, higher lipophilicity within the drug-like range (XLogP 1–4) directly impacts membrane permeability and oral absorption potential, making the target compound a more suitable scaffold for hit-to-lead programs targeting intracellular or CNS targets.
- [1] BaseChem. 2,1-Benzisoxazole-5-carbonitrile,3-methyl-(9CI) (CAS 180343-64-0). Computed XLogP: 2.7; H-Bond Donors: 0; H-Bond Acceptors: 6. View Source
- [2] Daidone, G. et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023–2039. Review of physicochemical modulation via benzisoxazole substitution. View Source
